molecular formula C20H14ClFN2O6S B2454811 N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide CAS No. 216501-69-8

N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide

Cat. No.: B2454811
CAS No.: 216501-69-8
M. Wt: 464.85
InChI Key: ZJTMRWPMAKTXOD-UHFFFAOYSA-N
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Description

N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide is a complex organic compound that features a benzodioxole moiety, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters precisely, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H2) for reduction, sodium borohydride (NaBH4) for mild reductions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzodioxole moiety, along with the nitro and sulfonamide groups, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O6S/c21-17-7-6-16(10-18(17)24(25)26)31(27,28)23(15-4-2-14(22)3-5-15)11-13-1-8-19-20(9-13)30-12-29-19/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTMRWPMAKTXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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